4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(2-Bromophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17BrO4 It is a derivative of benzaldehyde, featuring a bromophenoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and 3-methoxybenzaldehyde.
Etherification: 2-Bromophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(2-bromophenoxy)propane.
Aldehyde Formation: The intermediate 3-(2-bromophenoxy)propane is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Bromophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-Bromophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Bromophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with the bromine atom in a different position.
4-[3-(2-Chlorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-[3-(2-Bromophenoxy)propoxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-[3-(2-Bromophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the bromophenoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMFUPRMIACHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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